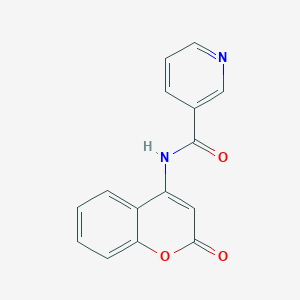

N-(2-oxo-2H-chromen-4-yl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxochromen-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-8-12(11-5-1-2-6-13(11)20-14)17-15(19)10-4-3-7-16-9-10/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQPIZZUUMWBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Oxo 2h Chromen 4 Yl Nicotinamide and Its Analogues

Synthetic Pathways and Reaction Conditions

The construction of N-(2-oxo-2H-chromen-4-yl)nicotinamide and its derivatives can be approached through both conventional and advanced synthetic routes. These pathways focus on the efficient formation of the crucial amide bond linking the coumarin (B35378) and nicotinamide (B372718) components.

Conventional Synthetic Approaches

The traditional synthesis of this compound is a multi-step process that typically begins with the preparation of the 4-aminocoumarin intermediate. A common starting material for this is 4-hydroxycoumarin.

The initial step involves the conversion of 4-hydroxycoumarin to 4-aminocoumarin. This can be achieved through a reaction with ammonium acetate in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures.

The subsequent and final step is the acylation of 4-aminocoumarin with a nicotinic acid derivative. A standard method involves the use of nicotinoyl chloride, often as its hydrochloride salt, in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride generated during the reaction, driving the formation of the amide bond. The reaction is typically carried out in an anhydrous solvent such as dichloromethane or pyridine.

An alternative to using nicotinoyl chloride is the direct coupling of nicotinic acid with 4-aminocoumarin using a coupling agent. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) can facilitate this amide bond formation. nih.gov

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | 4-Hydroxycoumarin | Ammonium acetate, DMF | Amination of the 4-position of the coumarin ring. |

| 2 | 4-Aminocoumarin, Nicotinoyl chloride hydrochloride | Pyridine or Triethylamine, Dichloromethane | Amide bond formation. |

| Alt. 2 | 4-Aminocoumarin, Nicotinic acid | DCC, HOBt, DMF | Direct amide coupling. |

Advanced Synthetic Strategies

To improve reaction efficiency, yields, and reduce reaction times, advanced synthetic strategies have been developed. These often involve the use of microwave irradiation and one-pot multicomponent reactions.

Microwave-assisted synthesis has been effectively employed in the preparation of coumarin derivatives. For instance, the Pechmann condensation, a classic method for coumarin synthesis, can be significantly accelerated under microwave irradiation, often in solvent-free conditions or using green catalysts like fly ash. While not a direct synthesis of the final amide, these methods provide rapid access to the coumarin core. Microwave energy can also be applied to the amidation step, potentially reducing the reaction time from hours to minutes and improving yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient alternative to traditional multi-step procedures. A possible one-pot approach for this compound could involve the in-situ formation of 4-aminocoumarin from 4-hydroxycoumarin, followed by the immediate addition of nicotinoyl chloride. Multicomponent reactions (MCRs) are another advanced strategy where three or more reactants combine in a single step to form the final product. While a specific MCR for this compound is not prominently reported, the development of such a reaction would be a significant advancement in its synthesis.

Derivatization Strategies for Structural Modification

The modular nature of this compound allows for extensive structural modifications to fine-tune its physicochemical and biological properties. Derivatization can be targeted at the nicotinamide ring, the coumarin core, or the amide linker region.

Substituent Variation on the Nicotinamide Ring

The nicotinamide ring offers several positions for the introduction of various functional groups. The synthesis of substituted nicotinic acids as precursors allows for the incorporation of these groups into the final molecule. For example, chloro- or methyl-substituted nicotinic acids can be used to generate the corresponding this compound analogues. These substituents can alter the electronic properties and steric profile of the nicotinamide moiety.

Table 2: Examples of Substituted Nicotinamide Precursors for Derivatization

| Substituent on Nicotinic Acid | Resulting Analogue of this compound | Potential Impact of Substituent |

| 2-Chloro | N-(2-oxo-2H-chromen-4-yl)-2-chloronicotinamide | Modifies electronic and steric properties. |

| 6-Methyl | N-(2-oxo-2H-chromen-4-yl)-6-methylnicotinamide | Increases lipophilicity. |

| 5,6-Dichloro | N-(2-oxo-2H-chromen-4-yl)-5,6-dichloronicotinamide | Significantly alters electronic properties. |

Modifications to the Chromene (Coumarin) Core

The coumarin scaffold can be readily modified at various positions, most commonly at the 3, 6, and 7-positions. Starting with substituted phenols in the Pechmann or related coumarin syntheses is a common strategy to introduce substituents onto the benzene (B151609) ring of the coumarin. For instance, using resorcinol as the starting phenol leads to a 7-hydroxycoumarin, which can be further functionalized. The 4-position, being part of the enamine-like system in 4-aminocoumarin, is crucial for the amide linkage, but modifications at the 3-position are also possible through the use of appropriately substituted starting materials.

Linker Region Modifications

The amide linker itself can be modified to alter the spacing and flexibility between the coumarin and nicotinamide moieties. This can be achieved by using different linking strategies. For instance, instead of a direct amide bond, a longer chain carboxylic acid could be coupled to 4-aminocoumarin, followed by amidation with a suitable nicotinamide derivative. Alternatively, click chemistry approaches could be employed to link appropriately functionalized coumarin and nicotinamide precursors via a triazole linker. The synthesis of coumarin-stilbene hybrids with different hydrocarbon chains as linkers has been reported, showcasing the feasibility of varying the linker length and composition. researchgate.net

Purification and Reaction Optimization Methodologies

The efficient synthesis of this compound and its analogues is critically dependent on robust purification techniques and carefully optimized reaction conditions. Achieving high purity is essential for accurate biological evaluation and potential therapeutic applications, while optimization of reaction parameters is key to maximizing yield, minimizing byproducts, and ensuring scalability and cost-effectiveness. This section details the methodologies employed for the purification of the target compound and the optimization strategies for the crucial amide bond formation step.

Purification Methodologies

The purification of this compound, a heterocyclic amide, typically involves standard techniques for organic solids. The choice of method is dictated by the scale of the synthesis and the nature of the impurities present. Common techniques include chromatography and recrystallization.

Chromatographic Techniques

Chromatography is a cornerstone for the purification of coumarin derivatives, offering effective separation based on differential partitioning between a stationary and a mobile phase. researchgate.net

Column Chromatography: This is the most widely used method for purifying coumarin derivatives on a laboratory scale. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or chloroform). researchgate.netresearchgate.net The polarity of the eluent is gradually increased to separate the desired product from starting materials and byproducts. For instance, crude products of coumarin amides have been successfully purified using a mobile phase of methanol in chloroform on a silica gel column. researchgate.net

Flash Chromatography: A variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, significantly reducing purification time. It is a preferred method for routine purifications.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative (prep-HPLC) and semi-preparative modes, is used for achieving very high purity, often exceeding 97%. mdpi.com It can be coupled with other techniques, like counter-current chromatography, for the efficient isolation of specific coumarins from complex mixtures. researchgate.net Analytical HPLC with a photodiode array (PDA) detector is also essential for assessing the purity of the final compound and reaction fractions. mdpi.com

Thin-Layer Chromatography (TLC): While primarily an analytical tool for monitoring reaction progress and identifying fractions during column chromatography, preparative TLC can be used for small-scale purification. researchgate.net

Recrystallization

Recrystallization is a fundamental technique for purifying crystalline solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. Solvents like ethanol are commonly used for the recrystallization of coumarin-nicotinic acid derivatives. researchgate.net

Acid-Base Extraction

This technique can be employed to separate acidic or basic compounds from neutral ones. Given that the precursor 4-hydroxycoumarin has an acidic proton and the nicotinamide moiety contains a basic pyridine ring, this method could potentially be used to remove unreacted starting materials. For example, coumarins can be dissolved in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then precipitated by adding acid. researchgate.net

| Technique | Principle | Applicability for this compound | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase (e.g., silica gel). | Widely used for primary purification to remove major impurities and unreacted starting materials. | researchgate.netresearchgate.net |

| Preparative HPLC | High-resolution separation using high pressure to pass a liquid solvent through a packed column. | Used for final purification to achieve high purity (>97%) for analytical standards or biological testing. | mdpi.comresearchgate.net |

| Recrystallization | Separation based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | Effective final purification step for crystalline products to remove trace impurities. | researchgate.net |

| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound, allowing transfer between aqueous and organic phases. | Potentially useful for removing acidic precursors (e.g., 4-hydroxycoumarin) or basic byproducts. | researchgate.net |

Reaction Optimization Methodologies

The synthesis of this compound involves the formation of an amide bond between a 4-aminocoumarin derivative and nicotinic acid or its activated form. The optimization of this coupling reaction is crucial for achieving high yields and purity. Key parameters for optimization include the choice of coupling reagents, solvent, temperature, and reaction time.

Amide Coupling Reagents

Direct amidation of a carboxylic acid and an amine is often inefficient, requiring activation of the carboxylic acid.

Carbodiimide-Based Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common coupling agent. It is often used in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions. nih.gov A combination of EDC, HOAt, and a base like N,N'-diisopropylethylamine (DIPEA) has been shown to provide high conversion rates for a wide variety of carboxylic acids and amines. nih.gov

Other Coupling Reagents: Reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are also effective for amide bond formation in aqueous or organic solutions. nih.gov However, comparative studies have shown that for diverse substrates, the EDC/HOAt/DIPEA system can provide superior conversion rates. nih.gov

Activation to Acid Chlorides

An alternative strategy involves converting the carboxylic acid (nicotinic acid) into a more reactive acyl chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride (SOCl2). mdpi.comreddit.com The resulting nicotinoyl chloride can then react directly with the 4-aminocoumarin derivative, often in the presence of a base to neutralize the HCl byproduct.

Solvent, Temperature, and Time

The choice of solvent is critical. Aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM) are commonly used for amide coupling reactions. researchgate.netnih.gov The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the coupling method. nih.govchemrxiv.org Reaction times are typically monitored by TLC or LC-MS to determine the point of completion, which can range from a few hours to overnight. chemrxiv.org For instance, a metal-free, additive-free amidation method using simple esters and amines in water has been developed, with optimal yields achieved at 110 °C over 12 hours. chemrxiv.org

| Parameter | Method/Reagent | Typical Conditions | Purpose in Optimization | Reference |

|---|---|---|---|---|

| Acid Activation | EDC/HOAt/DIPEA | Aprotic solvent (e.g., DMF, DCM) | Efficient one-pot amide bond formation with high yields and minimal side reactions. | nih.gov |

| Oxalyl Chloride / SOCl₂ | Anhydrous conditions, often with catalytic DMF | Forms a highly reactive acyl chloride for coupling with less reactive amines. | mdpi.comreddit.com | |

| Solvent | Acetonitrile, DMF, Water | Varies by reaction type | To dissolve reactants and facilitate the reaction; can influence reaction rate and outcome. | researchgate.netchemrxiv.org |

| Base | DIPEA, Triethylamine, Piperidine | 1-2 equivalents | To neutralize acidic byproducts and facilitate nucleophilic attack by the amine. | nih.govnih.gov |

| Temperature | 25 °C to 110 °C | Dependent on reagents and solvent | To provide sufficient energy for the reaction to proceed at an optimal rate without decomposition. | chemrxiv.org |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For N-(2-oxo-2H-chromen-4-yl)nicotinamide, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the coumarin (B35378) and nicotinamide (B372718) rings. The protons of the coumarin's benzene (B151609) ring would typically appear in the aromatic region (δ 7.0-8.0 ppm). The single proton on the pyrone ring of the coumarin would likely be a singlet. The protons of the nicotinamide ring would also resonate in the aromatic region, with characteristic shifts and coupling patterns. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the lactone and the amide would be expected to have the highest chemical shifts (δ 160-170 ppm). The remaining aromatic and heterocyclic carbons would appear in the δ 110-160 ppm range. Data for a related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, shows the C=O groups appearing at 161.42 ppm and 160.87 ppm. mdpi.com

A detailed analysis of the chemical shifts, integration values, and coupling constants in both ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of each proton and carbon in the structure.

Hypothetical ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide NH | ~9.0-10.0 | s |

| Coumarin H5 | ~7.8-8.0 | d |

| Coumarin H6, H7, H8 | ~7.2-7.6 | m |

| Coumarin H3 | ~6.5 | s |

| Nicotinamide H2 | ~9.0 | s |

| Nicotinamide H6 | ~8.7 | d |

| Nicotinamide H4 | ~8.2 | d |

Hypothetical ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Lactone C=O | ~160 |

| Amide C=O | ~165 |

| Coumarin C4 | ~155 |

| Coumarin C8a | ~152 |

| Nicotinamide C2, C6 | ~150-153 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For a similar coumarin-cytisine compound, IR spectra were obtained using an Avatar 360 ESP FTIR spectrometer. nih.gov

Key expected vibrational frequencies include:

N-H stretching: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O stretching: Two distinct strong absorption bands in the region of 1650-1750 cm⁻¹. One for the lactone carbonyl of the coumarin ring and another for the amide carbonyl.

C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region due to the aromatic rings.

C-N stretching: An absorption band around 1200-1350 cm⁻¹.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the lactone C-O bonds.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Amide N-H Stretch | 3300 - 3400 |

| Lactone C=O Stretch | ~1720 |

| Amide C=O Stretch | ~1680 |

Mass Spectrometry (MS, HR-MS, ESI-MS, LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. High-resolution mass spectrometry (HR-MS) would provide the exact molecular weight, allowing for the determination of the molecular formula. For instance, in the analysis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, HRMS with electrospray ionization (ESI) was used to find the m/z for the protonated molecule [M+H]⁺. mdpi.com

For this compound (C₁₅H₁₀N₂O₃), the expected exact mass would be calculated. The fragmentation pattern in the mass spectrum would likely show characteristic losses of the nicotinoyl group (C₆H₄N₂O) and the coumarin moiety. Liquid chromatography-mass spectrometry (LC-MS) could be used to analyze the purity of the compound and to obtain its mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

For related coumarin derivatives, X-ray crystallography has been used to determine their structures. For example, the crystal structure of 2-oxo-2H-chromen-4-yl pentanoate was determined to be monoclinic with space group P2₁/c. nih.gov Similarly, the structure of N-(2-oxo-2H-chromene-3-carbonyl)cytisine was established using X-ray diffraction. nih.govnih.gov These studies provide a reference for the type of data that would be obtained for this compound.

Hypothetical Crystallographic Data

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| a (Å) | 9-11 |

| b (Å) | 9-18 |

| c (Å) | 7-15 |

| α, γ (°) | 90 |

| β (°) | 90-110 |

Advanced Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is not inherently chiral. However, if it were to be functionalized with a chiral auxiliary or if it were to form complexes with chiral hosts, these techniques would become relevant for determining the absolute configuration of the resulting stereoisomers. In the absence of a chiral center, the compound would be chiroptically inactive.

Preclinical Investigations into Biological Activities

Antiproliferative and Antitumor Activities (in vitro models)

The potential of N-(2-oxo-2H-chromen-4-yl)nicotinamide as an antiproliferative or antitumor agent has been a subject of scientific inquiry. However, detailed in vitro studies providing specific data on its efficacy and mechanisms of action are not extensively available in the public domain. Research into the broader families of coumarin (B35378) and nicotinamide (B372718) derivatives has shown significant anticancer effects, suggesting a potential avenue for investigation for this specific compound.

Cell Line Specificity and Potency Studies

Specific data regarding the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines could not be retrieved from the available search results. Studies on other nicotinamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (human breast cancer), with IC50 values in the micromolar range. For instance, one study found a nicotinamide derivative, compound N4, to have an IC50 value of 12.1 μM against MCF-7 cells. However, without direct experimental data for this compound, its potency and selectivity across different cancer types remain undetermined.

Table 1: Antiproliferative Activity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Carcinoma | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

Mechanisms of Cytotoxicity in Cellular Models

The precise mechanisms by which this compound may exert cytotoxic effects are not detailed in the available literature. Generally, coumarin and nicotinamide derivatives have been shown to induce cancer cell death through various pathways, including apoptosis and cell cycle arrest. Investigations into related compounds often involve techniques such as flow cytometry to analyze the cell cycle distribution and annexin V/propidium iodide staining to detect apoptosis. However, specific studies detailing the impact of this compound on these cellular processes are currently lacking.

Enzyme Inhibition Studies (in vitro assays)

The inhibitory potential of this compound against several key enzymes has been an area of interest, given the known activities of its parent moieties.

Cyclooxygenase (COX-1/COX-2) Inhibition

There is no specific information available regarding the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. A study on a series of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives did evaluate their COX inhibiting properties, with one compound showing balanced selectivity towards COX-2 over COX-1. nih.gov This suggests that the coumarin scaffold can be a basis for COX inhibition, but the specific activity of the nicotinamide conjugate remains to be elucidated.

Table 2: Cyclooxygenase (COX) Inhibition by this compound (Hypothetical Data)

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | Data not available |

| COX-2 | Data not available |

Acetylcholinesterase (AChE) Inhibition

While nicotinamide has been identified as an uncompetitive inhibitor of acetylcholinesterase (AChE), specific inhibitory data (e.g., IC50 values) for this compound are not available in the reviewed literature. nih.gov The potential for this compound to inhibit AChE is plausible given the activity of its nicotinamide component, but this requires experimental verification.

Table 3: Acetylcholinesterase (AChE) Inhibition by this compound (Hypothetical Data)

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

Carbonic Anhydrase (CA IX/XII) Inhibition

The inhibitory effects of this compound on the cancer-associated carbonic anhydrase isoforms, CA IX and CA XII, have not been specifically reported. Isocoumarins, which are isomers of coumarins, have been investigated as a new class of selective CA IX and XII inhibitors, acting as prodrugs that are hydrolyzed to an active inhibitor. nih.gov This suggests that the coumarin structure has the potential for interaction with carbonic anhydrases, but the activity of the title compound is unknown.

Table 4: Carbonic Anhydrase (CA) Inhibition by this compound (Hypothetical Data)

| Enzyme Isoform | Ki (µM) |

|---|---|

| Carbonic Anhydrase IX | Data not available |

| Carbonic Anhydrase XII | Data not available |

Aromatase Inhibition

Currently, there is a lack of specific research data on the aromatase inhibitory activity of this compound. However, the coumarin nucleus is a well-established scaffold in the design of aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent breast cancer. Various coumarin derivatives have been synthesized and evaluated for their potential to inhibit this enzyme. For instance, a study on sulfonamide derivatives of 7-((1-(3-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one showed an IC50 value of 0.2 μM against aromatase nih.gov. Another example includes non-steroidal aromatase inhibitors based on resveratrol, a natural compound, which have been modified to include sulfonate and sulfonamide groups, demonstrating the versatility of related structures in aromatase inhibition mdpi.com. The nicotinamide portion of the molecule is not traditionally associated with aromatase inhibition. Therefore, any potential activity of this compound in this area would likely be attributed to the coumarin moiety. Further investigation is required to determine if this specific compound exhibits any significant aromatase inhibitory effects.

Monoamine Oxidase (MAO) and D-amino acid oxidase (DAAO) Inhibition

Direct experimental data on the inhibition of Monoamine Oxidase (MAO) and D-amino acid oxidase (DAAO) by this compound is not currently available. However, the coumarin scaffold is a known pharmacophore for MAO inhibitors. MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease nih.gov. Studies on 2-aryl-4H-chromen-4-ones have identified compounds with potent and selective MAO-B inhibitory activity, with some derivatives showing Ki values comparable to the standard drug selegiline nih.gov. For example, a specific 3-phenyl coumarin derivative demonstrated selective and competitive inhibition of MAO-B with a Ki value of 0.19 ± 0.04 μM scienceopen.com.

Similarly, derivatives of 2H-chromen-2-one have been investigated as DAAO inhibitors. DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor, and its inhibition is a potential therapeutic strategy for schizophrenia nih.govresearchgate.netchemrxiv.org. A structurally related compound, 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, was identified as a potent hDAAO inhibitor with a Ki of 7 nM nih.gov. Given these findings, it is plausible that this compound may possess inhibitory activity against MAO and/or DAAO, though this remains to be experimentally verified.

NAD-dependent Deacetylases (Sir2) and Nicotinamide N-methyltransferase (NNMT) Inhibition

The nicotinamide component of this compound is a well-documented inhibitor of the Sir2 family of NAD-dependent deacetylases (sirtuins). Nicotinamide, a product of the sirtuin-catalyzed deacetylation reaction, acts as a feedback inhibitor nih.govnih.gov. It has been shown to inhibit yeast Sir2 and human SIRT1 in a noncompetitive manner nih.govnih.gov. The IC50 values for nicotinamide inhibition of various sirtuins have been measured, for instance, 36.7±1.3 µM for SIRT3 and 68.1±1.8 µM for SIRT1 plos.org. The inhibitory mechanism involves nicotinamide binding to a conserved pocket adjacent to the NAD+ binding site, thereby blocking NAD+ hydrolysis.

Nicotinamide N-methyltransferase (NNMT) is another enzyme that is potentially inhibited by nicotinamide and its derivatives. NNMT catalyzes the methylation of nicotinamide, and its inhibition has been explored for the treatment of metabolic disorders nih.gov. Small molecule inhibitors of NNMT have been identified that act as competitive inhibitors of nicotinamide nih.gov. While the inhibitory activity of this compound on Sir2 and NNMT has not been directly studied, the presence of the nicotinamide moiety suggests a high likelihood of interaction with these enzymes.

Table 1: IC50 Values of Nicotinamide against Human Sirtuins

| Sirtuin | IC50 (µM) |

| SIRT1 | 68.1 ± 1.8 plos.org |

| SIRT3 | 36.7 ± 1.3 plos.org |

This table shows the inhibitory activity of nicotinamide, a component of this compound, against human sirtuin enzymes.

Coagulation Factors (e.g., Xa, XIa, Thrombin) Inhibition

There is no specific information available regarding the inhibition of coagulation factors such as Xa, XIa, or thrombin by this compound. However, the coumarin ring is the core structure of several well-known anticoagulants, most notably warfarin mdpi.com. 4-hydroxycoumarin derivatives, in particular, are known to act as vitamin K antagonists, thereby inhibiting the synthesis of vitamin K-dependent coagulation factors in the liver. Studies on various substituted biscoumarins and chromanocoumarins have demonstrated their in vivo anticoagulant effects nih.govhu.edu.jo. For example, a study on synthetic coumarin derivatives identified compounds with higher anticoagulant activity than warfarin, as measured by prothrombin time hu.edu.jo. Although this compound is not a 4-hydroxycoumarin derivative, the general association of the coumarin scaffold with anticoagulant properties suggests that this compound could potentially interact with the coagulation cascade. However, without experimental data, this remains speculative.

Antioxidant Activity

Direct studies on the antioxidant activity of this compound are not found in the reviewed literature. However, both coumarins and nicotinamide possess antioxidant properties. Coumarin derivatives have been investigated for their ability to scavenge free radicals and inhibit lipid peroxidation nih.gov. The antioxidant potential of coumarins is often attributed to the phenolic hydroxyl groups, although other structural features can also contribute.

Nicotinamide has been shown to enhance the mitochondrial antioxidant defense system by increasing the expression of antioxidant enzymes nih.gov. It can protect cells from oxidative stress-induced damage. The antioxidant activity of related compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and by measuring the reduction of reactive oxygen species (ROS) in cells mdpi.com. Given the antioxidant potential of both its core structures, it is reasonable to hypothesize that this compound may exhibit antioxidant activity, but this requires experimental validation.

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

There are no specific studies detailing the antibacterial spectrum and efficacy of this compound. However, both coumarin and nicotinamide derivatives have been extensively studied for their antimicrobial properties. Coumarins are known to exhibit a broad range of antibacterial activities against both Gram-positive and Gram-negative bacteria mdpi.com.

Nicotinamide itself has been shown to have direct antimicrobial activity at high concentrations, with minimum inhibitory concentrations (MIC100) in the range of 1.5–4% against common pathogens mdpi.com. Furthermore, numerous nicotinamide derivatives have been synthesized and tested for their antibacterial effects. For instance, certain 2-chloro-N-phenylnicotinamide derivatives have shown moderate activity against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae nih.gov. The antibacterial efficacy of these derivatives can be influenced by the nature and position of substituents on the nicotinamide ring. The table below presents the MIC values of some nicotinamide derivatives against various bacterial and fungal strains to illustrate the potential activity of this class of compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Nicotinamide Derivatives against Various Microorganisms

| Compound | S. aureus (µM) | E. faecalis (µM) | P. aeruginosa (µM) | K. pneumoniae (µM) | C. albicans (µM) | Reference |

| 2-chloro-N-(2-chlorophenyl)nicotinamide | 74.8 | 74.8 | 37.4 | 74.8 | - | nih.gov |

| 2-chloro-N-(3-chlorophenyl)nicotinamide | 74.8 | 74.8 | 37.4 | 74.8 | - | nih.gov |

| 2-chloro-N-(4-chlorophenyl)nicotinamide | 74.8 | 74.8 | 37.4 | 74.8 | - | nih.gov |

| N-(2-bromophenyl)-2-chloronicotinamide | - | 32 | - | - | - | nih.gov |

| Niacinamide (as % w/v) | 3% | - | 1.5% | - | 4% | mdpi.com |

This table provides examples of the antibacterial and antifungal activity of various nicotinamide derivatives and nicotinamide itself. Data for this compound is not available.

Antifungal Spectrum and Efficacy

The antifungal properties of the coumarin scaffold, a core component of this compound, have been a subject of scientific inquiry. Studies on various coumarin derivatives have demonstrated a range of antifungal activities. For instance, newly synthesized coumarins such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one have shown significant activity against selected fungi. The nicotinamide moiety also exhibits antifungal potential. Research has shown that nicotinamide can inhibit the growth of Candida albicans, including strains resistant to fluconazole, and can also suppress biofilm formation. Furthermore, nicotinamide has demonstrated inhibitory activity against other non-Candida albicans species and Cryptococcus neoformans. The combination of nicotinamide with fluconazole has been observed to have a strong synergistic antifungal effect. The proposed mechanism for nicotinamide's antifungal action may involve disruption of the fungal cell wall. While these findings on related structures are promising, specific studies on the antifungal spectrum and efficacy of this compound are not extensively documented in publicly available research.

Anticlostridial Activity

Currently, there is a lack of specific preclinical data investigating the anticlostridial activity of this compound.

Anti-inflammatory Properties (in vitro models)

Antihyperglycemic and Antihyperlipidemic Effects (in vivo preclinical models)

While there is a significant interest in developing new therapeutic agents for metabolic disorders, specific in vivo preclinical studies on the antihyperglycemic and antihyperlipidemic effects of this compound have not been reported in the available literature. Research on other natural metabolites has shown promise in this area. For instance, myrrhanone-B and myrrhanol-B, isolated from Commiphora mukul, demonstrated significant improvements in body weight, water consumption, and blood glucose levels in alloxan-induced diabetic mice. These compounds also normalized levels of total cholesterol, triacylglycerol, and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol.

Neuroprotective Activity (preclinical models)

The neuroprotective potential of nicotinamide has been explored in preclinical models of neurological disorders. Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial molecule in cellular bioenergetics and a co-factor for enzymes involved in cellular signaling pathways relevant to neuroprotection. Preclinical studies in rodent models of Alzheimer's disease have suggested that NAD+ precursors can improve learning and memory. The proposed mechanisms for these neuroprotective effects include the reduction of oxidative stress, inflammation, and apoptosis, alongside the enhancement of mitochondrial function. In models of traumatic brain injury, nicotinamide treatment has been shown to provide acute neuroprotection by attenuating cortical tissue loss and reducing neurodegeneration. However, direct preclinical investigations into the neuroprotective activity of this compound are yet to be documented.

Antiviral Activity (e.g., human coronavirus)

The 4H-chromen-4-one scaffold, which is structurally related to the coumarin core of this compound, has been investigated for its potential antiviral activities. Flavonoids containing this scaffold have been studied for their ability to combat the SARS-CoV-2 virus. Computational and in vitro studies have suggested that certain compounds with this structure can inhibit the viral main protease (Mpro), an enzyme essential for viral replication. For example, isoginkgetin, a flavonoid with a 4H-chromen-4-one core, demonstrated notable inhibitory potency against the SARS-CoV-2 virus in Vero cells. Despite these findings on related scaffolds, there is no specific research available on the antiviral activity of this compound against human coronaviruses or other viruses.

Other Investigated Biological Activities (e.g., corrosion inhibition for related scaffolds)

While the primary focus of research on coumarin and nicotinamide derivatives is often on their therapeutic potential, related chemical structures have been investigated for other applications. For instance, nicotinamide and its derivatives have been studied as corrosion inhibitors for metals. Nicotinamide has shown the ability to inhibit the corrosion of aluminum in acidic environments. The inhibition efficiency was found to increase with higher concentrations of nicotinamide. Similarly, other heterocyclic compounds have been evaluated for their corrosion protection properties on various types of steel in acidic media. These studies suggest that the nitrogen and oxygen atoms within these molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. However, specific studies on the corrosion inhibition properties of this compound have not been conducted.

Molecular Mechanisms of Action

Structure Activity Relationship Sar and Pharmacophore Modeling

Correlating Structural Features with Biological Potency and Selectivity

While specific SAR studies focused exclusively on N-(2-oxo-2H-chromen-4-yl)nicotinamide are not extensively documented in publicly available literature, the SAR of related coumarin (B35378) and nicotinamide (B372718) derivatives provides valuable insights. For coumarin derivatives, substitutions at various positions of the 2H-chromen-2-one nucleus significantly influence their biological activity. Studies on a range of coumarin derivatives have demonstrated that the nature and position of substituents are critical for their antifungal, and enzyme inhibitory activities. mdpi.comnih.gov For instance, in a study of coumarin derivatives as antifungal agents, it was found that O-substitutions on the coumarin ring are essential for activity. mdpi.com

The 4-position of the coumarin ring, where the nicotinamide moiety is attached in the title compound, is a key site for modification. The introduction of an amide linkage at this position, as seen in N-(substituted)-2-(2-oxo-2H-chromen-4-yloxy)propanamides, has been explored for developing cyclooxygenase (COX) inhibitors. nih.gov The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity towards COX-1 and COX-2 enzymes. nih.gov

Similarly, for nicotinamide derivatives, modifications to the pyridine (B92270) ring and the amide group can lead to compounds with a range of biological activities, including fungicidal properties as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov In a series of nicotinamide derivatives with a diarylamine-modified scaffold, the substitution pattern on the diarylamine moiety significantly impacted the fungicidal and SDH inhibitory activity. nih.gov

Identification of Key Pharmacophoric Groups

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a hybrid molecule like this compound, the key pharmacophoric groups can be inferred from its constituent parts.

The coumarin nucleus itself is considered a privileged structure, capable of binding to multiple pharmacological targets. researchgate.net Key features of the coumarin moiety include:

The lactone group (α-pyrone ring): The carbonyl group can act as a hydrogen bond acceptor. The ester linkage can be hydrolyzed by certain enzymes, which is a mechanism of action for some coumarin-based drugs. nih.gov

The benzene (B151609) ring: This aromatic ring can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the binding site of a target protein.

The nicotinamide moiety contributes the following pharmacophoric features:

The pyridine ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring can also engage in π-π interactions.

The amide group: The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

The combination of these features in this compound creates a unique pharmacophoric profile that could potentially interact with a variety of biological targets. Molecular docking simulations of related coumarin-triazole conjugates have suggested that the coumarin nucleus can occupy the peripheral anionic site of acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.net

Elucidation of Substituent Effects on Activity and Selectivity

The effect of substituents on the activity and selectivity of this compound can be extrapolated from studies on analogous compounds.

Substituents on the Coumarin Ring:

Electron-withdrawing groups (e.g., nitro groups): The presence of nitro groups on the coumarin ring has been shown to enhance antifungal activity in some derivatives. mdpi.com

Electron-donating groups (e.g., hydroxyl, alkoxy groups): The position of these groups can significantly affect the biological activity. For example, in a study on coumarin-sulfonamide hybrids, the substitution pattern on the coumarin ring influenced their inhibitory activity against carbonic anhydrase isoforms. nih.gov

Halogens: The introduction of halogens can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Substituents on the Nicotinamide Ring:

Modifications on the pyridine ring of nicotinamide are a common strategy in the design of inhibitors for enzymes like succinate dehydrogenase. nih.gov The electronic nature and steric bulk of the substituents can influence the binding affinity and selectivity.

The following table summarizes the general effects of substituents on the biological activity of related coumarin and nicotinamide derivatives.

| Compound Class | Substituent Type/Position | Observed Effect on Biological Activity |

| Coumarin Derivatives | O-substitutions | Essential for antifungal activity mdpi.com |

| Coumarin Derivatives | Nitro groups | Can enhance antifungal activity mdpi.com |

| Nicotinamide Derivatives | Diarylamine scaffold modifications | Significant impact on fungicidal and SDH inhibitory activity nih.gov |

| Coumarin-Amide Hybrids | Amide N-substituents | Influences COX inhibitory potency and selectivity nih.gov |

In Silico ADMET Prediction for Preclinical Lead Optimization

In silico ADMET prediction is a computational approach used in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. nih.gov While specific ADMET data for this compound is not available, studies on related coumarin and nicotinamide derivatives provide a framework for what might be expected.

In silico tools can predict a range of properties, including:

Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein substrate/inhibitor potential are evaluated.

Distribution: Predictions include plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is a key prediction.

Excretion: Renal clearance and other excretion pathways can be estimated.

Toxicity: Predictions can cover a wide range of toxicities, including hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity.

Studies on various nicotinamide and coumarin derivatives have utilized these predictive models. For example, in silico ADMET studies on a series of nicotinamide derivatives designed as antimicrobial agents showed that most of the designed compounds had favorable drug-likeness properties. rdd.edu.iqresearchgate.net Similarly, for a series of azolyl-2H-chroman-4-ones, in silico ADME and Lipinski's rule were used to establish their drug-likeness. nih.gov

The predicted ADMET properties for a hypothetical set of this compound analogs are presented in the table below to illustrate the type of data generated in such studies. Please note that this is a hypothetical representation and not based on experimental data for the specific compounds listed.

| Compound | LogP | H-Bond Donors | H-Bond Acceptors | Predicted HIA | Predicted BBB Penetration | Predicted CYP2D6 Inhibition |

| This compound | 2.5 | 1 | 4 | Good | Moderate | No |

| N-(6-chloro-2-oxo-2H-chromen-4-yl)nicotinamide | 3.1 | 1 | 4 | Good | High | No |

| N-(7-hydroxy-2-oxo-2H-chromen-4-yl)nicotinamide | 2.0 | 2 | 5 | Moderate | Low | No |

| N-(2-oxo-2H-chromen-4-yl)-5-bromonicotinamide | 3.3 | 1 | 4 | Good | High | Yes |

These in silico predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of analogs with improved pharmacokinetic and safety profiles.

Computational Chemistry and in Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to ascertain the mathematical relationship between the structural properties of a series of compounds and their biological activity. For coumarin-based compounds, including derivatives structurally related to N-(2-oxo-2H-chromen-4-yl)nicotinamide, QSAR is a pivotal tool in drug discovery for optimizing their therapeutic potential.

Research on various coumarin (B35378) derivatives has successfully employed QSAR models to predict and understand their biological activities. For instance, studies on the antioxidant properties of coumarin derivatives have developed robust QSAR models using multiple linear regression (MLR). nih.gov These models revealed that the antioxidant activity is significantly influenced by descriptors related to molecular complexity, the presence of hydrogen-bond donors, and the lipophilic character of the molecule. nih.gov In one such study, a highly predictive two-descriptor model was established with strong internal and external validation metrics, indicating its reliability for forecasting the antioxidant potential of new coumarin compounds. nih.gov

Similarly, 2D-QSAR studies on coumarin derivatives as potential anticancer agents have identified key structural features linked to their inhibitory activity against specific cell lines. One model demonstrated that the inhibitory activity against the HepG-2 cancer cell line was strongly correlated with the compound's dipole moment and the number of hydrogen bond donors. researchgate.net This suggests that electrostatic interactions and hydrogen bonding capability are crucial for the anticancer effects of this class of compounds.

QSAR analyses have also been applied to coumarin derivatives as inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B). bas.bgpharmahealthsciences.net These studies often use a variety of molecular descriptors, including topological and electro-topological ones, to build predictive models. pharmahealthsciences.net The findings highlight the importance of lipophilicity and the presence of polar functional groups, implying that a balance of these properties is necessary for effective enzyme inhibition. bas.bg The models generated from these analyses serve as a guide for the rational design of new, more potent inhibitors by modifying the coumarin scaffold. pharmahealthsciences.nettandfonline.com

Table 1: Examples of QSAR Models for Coumarin Derivatives

| Biological Activity | Model Type | Key Findings/Important Descriptors | Statistical Significance (Example) | Reference |

|---|---|---|---|---|

| Antioxidant | Multiple Linear Regression (MLR) | Molecular complexity, H-bond donors, lipophilicity | r² = 0.924 (training set), r²ext = 0.887 (test set) | nih.gov |

| Anticancer (CDK inhibitor) | 2D-QSAR | Dipole moment, number of hydrogen bond donors | R² = 0.748 (training set), R² = 0.73 (test set) | researchgate.net |

| MAO-B Inhibition | MLR | Lipophilicity, presence of polar functional groups | R² values up to 0.903 | bas.bgpharmahealthsciences.net |

| Acetylcholinesterase Inhibition | 3D-QSAR | Insights into structural selectivity for the enzyme's active site | Model used to explore selectivity insights | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico method that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. This model then serves as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules with the potential for similar activity. This approach is highly relevant for discovering new leads based on the this compound scaffold.

For scaffolds related to this compound, pharmacophore models have been developed to target various diseases. For instance, a structure-based pharmacophore model was generated to identify novel inhibitors of human nicotinamide (B372718) N-methyltransferase (hNNMT), an enzyme implicated in cancer and metabolic disorders. nih.gov This model was built by analyzing the interactions between the enzyme and a known inhibitor, and it typically includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.gov The validated pharmacophore was then used to screen the ZINC database, leading to the identification of several potential hNNMT inhibitors. nih.gov

In the context of antibacterial drug design, pharmacophore models for coumarin derivatives have been proposed to target both gram-positive and gram-negative bacteria. nih.gov These hypothetical models are designed based on the structural requirements for antibacterial action and are used to assess properties like drug-likeness and toxicity profiles of newly designed compounds. nih.gov

Furthermore, pharmacophore-based virtual screening has been successfully applied to other related heterocyclic structures. In one study, a pharmacophore query was constructed based on the approved drug Axitinib to find new curcumin (B1669340) derivatives as potential inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov The screening process filtered compounds based on their ability to match the key pharmacophoric features, such as hydrogen bond donors, acceptors, and hydrophobic regions, which are critical for binding to the target receptor. nih.gov The top hits from such screenings are then subjected to further computational analysis like molecular docking and molecular dynamics simulations to refine the selection of candidates for experimental testing. tandfonline.comnih.gov

Table 2: Common Pharmacophoric Features for Coumarin and Nicotinamide-Related Scaffolds

| Pharmacophoric Feature | Description | Potential Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Forms key hydrogen bonds with amino acid residues in the target protein's active site. | nih.gov |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., amide N-H). | Crucial for specific interactions with target proteins. | researchgate.netnih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system (e.g., coumarin or pyridine (B92270) ring). | Participates in π-π stacking or cation-π interactions with aromatic amino acid residues like tryptophan or phenylalanine. | nih.gov |

| Hydrophobic Feature (HY) | A non-polar group or region of the molecule. | Engages in hydrophobic interactions within the binding pocket of the target. | nih.gov |

Future Research Directions and Preclinical Therapeutic Prospects

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of N-(2-oxo-2H-chromen-4-yl)nicotinamide. The goal is to systematically modify its structure to enhance biological potency and selectivity towards specific therapeutic targets. The coumarin (B35378) nucleus is a versatile scaffold, and its derivatization has been a successful strategy in medicinal chemistry to improve the therapeutic profile of lead compounds. researchgate.netnih.gov

Key strategies for developing new analogues will likely involve:

Substitution on the Coumarin Ring: Introducing various substituents, such as halogens, alkyl, alkoxy, and nitro groups, at different positions of the coumarin ring can significantly influence the electronic and lipophilic properties of the molecule, thereby affecting its biological activity.

Modification of the Nicotinamide (B372718) Moiety: Alterations to the nicotinamide part of the molecule, including substitution on the pyridine (B92270) ring, could modulate the compound's interaction with target proteins and improve its pharmacokinetic properties.

Linker Modification: The amide linker connecting the coumarin and nicotinamide moieties can be altered in terms of its length, flexibility, and chemical nature. This can optimize the spatial orientation of the two pharmacophores, potentially leading to a better fit within the binding sites of target enzymes or receptors.

The following table presents data on the anticancer activity of various coumarin hybrids, illustrating the potential for developing potent analogues.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-pyrazoline hybrid | HCT-116 (Colon) | 0.01 | nih.gov |

| Coumarin-monastrol hybrid | MCF-7 (Breast) | 2.4 | nih.gov |

| Coumarin-isatin hybrid | HepG2 (Liver) | 21.47 | nih.gov |

| Coumarin-thiazole hybrid (40a) | DLD-1 (Colon) | 5.79 | rsc.orgnih.gov |

| Coumarin-thiazole hybrid (40b) | HepG2 (Liver) | 3.70 | rsc.orgnih.gov |

| 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazide (10f) | HT-29 (Colon) | 7.98 | nih.gov |

| 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazide (10c) | K562 (Leukemia) | 9.44 | nih.gov |

| Triazolyl coumarin derivative (39) | HCT-116 (Colon) | 4.363 | ijisr.net |

| Triazolyl coumarin derivative (40) | HCT-116 (Colon) | 2.656 | ijisr.net |

Exploration of New Biological Targets and Pathways

While initial studies may have identified certain biological activities, a comprehensive exploration of new targets and pathways is crucial for uncovering the full therapeutic potential of this compound and its analogues. Coumarin derivatives have been shown to interact with a wide array of biological targets, and this promiscuity can be harnessed to identify novel therapeutic applications. ijisr.net

Future research in this area should include:

Broad-Based Biological Screening: Testing the compound and its analogues against a wide panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify new areas of potential efficacy.

Enzyme Inhibition Assays: Evaluating the inhibitory activity against a diverse range of enzymes implicated in various diseases. Coumarins have been reported to inhibit enzymes such as carbonic anhydrases, cyclooxygenases, and various kinases. nih.gov

Mechanism of Action Studies: Once a promising activity is identified, detailed mechanistic studies will be necessary to elucidate the precise molecular pathway through which the compound exerts its effect. This could involve techniques like Western blotting, qPCR, and transcriptomic analysis to study changes in protein and gene expression.

Computational and In Silico Modeling: Molecular docking and other computational methods can be employed to predict potential binding interactions with various protein targets, guiding the experimental validation of new biological activities.

The diverse biological activities reported for coumarin hybrids, as shown in the table below, underscore the potential for discovering new therapeutic applications for this compound derivatives.

| Compound Class | Biological Activity | Reference |

| Coumarin-triazole hybrids | Anticancer, Antifungal, Antibacterial, Antitubercular | nih.gov |

| Coumarin-chalcone hybrids | Anticancer | ijisr.net |

| Coumarin-thiosemicarbazone hybrids | Anticancer | ijisr.net |

| Coumarin-metal complexes | Anticancer | ijisr.net |

| Coumarin-benzimidazole hybrids | Antiviral, Antimicrobial, Antioxidant | ijisr.net |

| N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamides | Cyclooxygenase (COX) Inhibition | nih.gov |

Advanced Preclinical In vivo Efficacy Studies

Following promising in vitro results, the next critical step is to evaluate the efficacy of this compound and its lead analogues in preclinical in vivo models. These studies are essential to determine if the in vitro activity translates to a therapeutic effect in a living organism.

Key aspects of these studies will include:

Xenograft Models: For anticancer research, human tumor cells are implanted into immunocompromised mice. The ability of the test compounds to inhibit tumor growth will be a primary endpoint. For instance, analogues could be tested in models of breast, colon, or lung cancer. nih.govnih.gov

Infection Models: For antimicrobial or antiviral research, animal models of infection will be utilized to assess the compound's ability to reduce pathogen load and improve survival.

Inflammation Models: If anti-inflammatory activity is pursued, models of acute or chronic inflammation will be employed to measure reductions in inflammatory markers and tissue damage.

Dose-Response and Dosing Schedule Optimization: These studies will aim to identify the most effective and well-tolerated dose and administration schedule.

The following table presents examples of in vivo efficacy for some coumarin derivatives, highlighting the potential for this compound analogues in this area.

| Compound | Animal Model | Cancer Cell Line | Dose/Duration | Disease |

| Isoimperatorin | Mice | SGC-7901 | 10 mg/kg/ 20 days | Gastric adenocarcinoma |

| Osthole | Mice | MDA231BO | 5.25 mg/kg/42 days | Breast cancer |

Investigation of Combination Therapeutic Strategies (Preclinical)

To enhance therapeutic efficacy and potentially overcome drug resistance, preclinical studies investigating this compound in combination with existing drugs are a promising avenue. nih.gov

Future research should focus on:

Synergy with Standard-of-Care Agents: In cancer, this would involve combining the coumarin-nicotinamide hybrid with established chemotherapeutic agents or targeted therapies. In vitro checkerboard assays can be used to determine if the combination is synergistic, additive, or antagonistic.

Overcoming Drug Resistance: The compound could be evaluated for its ability to re-sensitize drug-resistant cancer cells to conventional therapies.

Multi-Targeted Approaches: Combining the compound with another agent that acts on a different but complementary pathway could lead to a more potent therapeutic effect.

In Vivo Combination Studies: Successful in vitro combinations should be validated in animal models to confirm the enhanced efficacy and assess any potential for increased toxicity.

Overcoming Preclinical Development Challenges

The transition from a promising lead compound to a clinical candidate is fraught with challenges. Proactively addressing these potential hurdles is essential for the successful development of this compound and its analogues.

Key preclinical development challenges to investigate and overcome include:

Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will need to be thoroughly characterized. Poor oral bioavailability or rapid metabolism can limit a drug's effectiveness. Formulation strategies, such as the use of nanoparticles or liposomes, may be required to improve these properties. researchgate.net

Solubility: Poor aqueous solubility is a common issue with coumarin derivatives and can hinder formulation and in vivo testing. Strategies to improve solubility, such as the introduction of polar functional groups or salt formation, may be necessary. nih.gov

Toxicity: Early assessment of potential toxicity is crucial. This includes in vitro cytotoxicity studies against normal human cell lines and in vivo toxicology studies in animals to identify any potential organ toxicities. Hepatotoxicity has been a concern with some coumarin compounds. researchgate.net

Target Selectivity: Off-target effects can lead to unwanted side effects. Medicinal chemistry efforts should focus on optimizing the selectivity of the compound for its intended therapeutic target.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-oxo-2H-chromen-4-yl)nicotinamide?

- Methodological Answer : To improve synthetic yield, employ stepwise reagent addition (e.g., acyl chloride derivatives) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using gradient silica gel column chromatography (e.g., 0–8% MeOH in CH₂Cl₂). Recrystallization from ethyl acetate or methanol can enhance purity . Low yields due to steric hindrance at the coumarin C4 position may require iterative adjustments to reaction stoichiometry.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks to confirm the coumarin core (e.g., δ 7.69 ppm for amide protons) and nicotinamide substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 347 [M+H]⁺) .

- X-ray Diffraction (XRD) : Resolve crystal packing and anisotropic displacement parameters using SHELXL for refinement .

Q. How can solubility limitations of this compound be addressed in biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For quantitative solubility assessment, employ HPLC-UV with a reverse-phase C18 column and isocratic elution (e.g., acetonitrile:water 60:40). Validate solubility profiles across pH ranges (2–8) to mimic physiological conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature). Mitigate by:

- Standardizing protocols (e.g., IC₅₀ determination at fixed ATP concentrations for kinase assays).

- Validating target engagement using orthogonal methods (e.g., surface plasmon resonance [SPR] alongside enzymatic assays).

- Cross-referencing with structurally similar chromenone derivatives to identify SAR trends .

Q. What advanced crystallographic approaches are effective for refining this compound structures with twinned or low-resolution data?

- Methodological Answer :

For twinned data, use SHELXL with the

TWINcommand and HKLF5 format to refine twin laws (e.g., two-domain twins). Validate refinement with R-factors (R₁ < 0.05 for high-resolution data). For low-resolution datasets (<1.5 Å), apply restraints to bond lengths/angles and incorporate anisotropic displacement parameters (ADPs) . Visualization tools like WinGX/ORTEP aid in model validation .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

- Methodological Answer : Study solvatochromism via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). Coumarin derivatives exhibit redshifted emission in polar solvents due to intramolecular charge transfer (ICT). Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31+G(d)) can correlate experimental Stokes shifts with electronic transitions .

Q. What strategies are recommended for analyzing metabolic stability of This compound in hepatic microsomal assays?

- Methodological Answer :

- Incubate the compound with pooled human liver microsomes (HLM) and NADPH cofactor.

- Quantify degradation via LC-MS/MS using a stable isotope-labeled internal standard.

- Identify metabolites using high-resolution tandem MS (e.g., Q-TOF) and compare fragmentation patterns to synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.